tert-Butyl 10-aminodecanoate

Description

BenchChem offers high-quality tert-Butyl 10-aminodecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 10-aminodecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

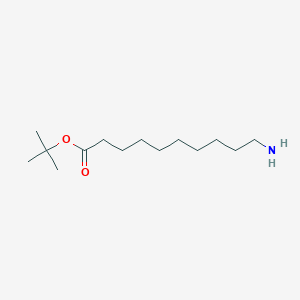

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 10-aminodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2/c1-14(2,3)17-13(16)11-9-7-5-4-6-8-10-12-15/h4-12,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQZRHLBZJLSLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what are the physical properties of tert-Butyl 10-aminodecanoate

The following technical monograph provides a comprehensive analysis of tert-Butyl 10-aminodecanoate , structured for researchers in medicinal chemistry and lipid nanoparticle (LNP) development.

Executive Summary

tert-Butyl 10-aminodecanoate (CAS: 2287340-50-3) is a specialized aliphatic amino ester used primarily as a building block in the synthesis of complex lipidoids, peptidomimetics, and modified linkers for drug delivery systems.[1] Distinguished by its acid-labile tert-butyl protecting group and a terminal primary amine, it serves as a critical intermediate for introducing pH-sensitivity into lipid nanoparticles (LNPs) or for orthogonal protection strategies in solid-phase synthesis.

This guide details its physicochemical profile, synthesis pathways, and handling protocols, emphasizing its role in high-fidelity chemical ligation.

Chemical Identity & Structural Analysis

The molecule consists of a 10-carbon saturated chain terminated by a primary amine at the

Nomenclature & Identifiers

| Identifier Type | Value |

| IUPAC Name | tert-butyl 10-aminodecanoate |

| Common Synonyms | 10-Aminodecanoic acid tert-butyl ester; Decanoic acid, 10-amino-, 1,1-dimethylethyl ester |

| CAS Registry Number | 2287340-50-3 |

| Molecular Formula | C |

| SMILES | O=C(OC(C)(C)C)CCCCCCCCCN |

| InChI Key | Predicted:[2] UDVHMOWZIFLAOE-UHFFFAOYSA-N (Analogous) |

Structural Visualization

The following diagram illustrates the core connectivity, highlighting the steric bulk of the tert-butyl group which protects the carboxylate, and the distal amine available for conjugation.

Physicochemical Profile

The physical state of tert-Butyl 10-aminodecanoate is highly dependent on purity and temperature. While often isolated as a viscous oil, high-purity samples may crystallize at low temperatures.

Key Physical Properties

| Property | Value / Description | Note/Condition |

| Molecular Weight | 243.39 g/mol | Monoisotopic |

| Physical State | Liquid (Colorless to pale yellow) | At 25°C [1, 2] |

| Boiling Point | ~135–140 °C | Predicted at 0.5 mmHg (Vacuum required) |

| Density | 0.91 ± 0.05 g/cm³ | Predicted |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water (neutral pH) |

| pKa (Amine) | ~10.5 | Typical for primary alkyl amines |

| LogP | ~3.5 – 3.9 | Predicted (Lipophilic) |

| Refractive Index | 1.445 | Predicted |

Critical Insight (Solubility): As a free base, the compound is immiscible with water. However, it readily forms water-soluble salts (e.g., hydrochloride or trifluoroacetate) upon treatment with acid, although this will also cleave the tert-butyl ester if the acid is strong and exposure is prolonged.

Synthetic & Purification Context

Understanding the synthesis is vital for interpreting impurity profiles (e.g., presence of unreacted 10-aminodecanoic acid or isobutylene oligomers).

Primary Synthesis Route: Acid-Catalyzed Esterification

The most robust method involves the reaction of N-protected 10-aminodecanoic acid (e.g., Cbz-protected) with isobutylene, followed by hydrogenation, or direct esterification using tert-butyl acetate and a catalyst.

Impurity Profile

-

10-Aminodecanoic Acid: Result of hydrolysis (check via LC-MS).

-

Isobutylene Oligomers: Byproducts from esterification reagents.

-

Solvent Residues: Toluene or THF are common process solvents.

Characterization Protocols

To validate the identity of tert-Butyl 10-aminodecanoate, researchers should look for specific spectral signatures.[3]

Nuclear Magnetic Resonance ( H-NMR)

-

Solvent: CDCl

-

1.44 ppm (s, 9H): The characteristic singlet of the tert-butyl group (–OC(CH

-

2.20 ppm (t, 2H): Triplet corresponding to the

-

2.68 ppm (t, 2H): Triplet for the

- 1.20–1.60 ppm (m, 14H): Multiplet for the internal methylene chain.

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (ESI+)

-

Observed Ion:

m/z -

Fragmentation: Loss of the tert-butyl group often yields a fragment at

.

Handling, Stability & Storage

This compound is sensitive to hydrolysis and oxidation. Strict adherence to storage protocols is required to maintain the integrity of the ester bond and the amine.

| Parameter | Protocol | Rationale |

| Storage Temp | 2–8 °C | Retards ester hydrolysis and oxidation. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents formation of carbamates (from CO |

| Light | Protect from Light | Minimizes photo-degradation of the aliphatic chain. |

| Stability | Acid Sensitive | Avoid exposure to TFA or HCl unless deprotection is intended. |

| Hazards | Irritant (Skin/Eye) | Standard PPE (Gloves, Goggles) required [1, 3]. |

Self-Validating Storage Check: Before use, perform a simple TLC (solvent: 10% MeOH in DCM with 1% NH

References

-

BLD Pharm. (n.d.). tert-Butyl 10-aminodecanoate Product Analysis and Safety Data. Retrieved from

-

AChemBlock. (n.d.). Catalog Entry: tert-Butyl 10-aminodecanoate (CAS 2287340-50-3).[1][4] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 545139 (Homologue: tert-Butyl 11-aminoundecanoate). Retrieved from

-

Ogasa, C., et al. (2024).[5] A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.[5] (Contextual Synthesis Reference).

Sources

- 1. 2287340-50-3|tert-Butyl 10-aminodecanoate|BLD Pharm [bldpharm.com]

- 2. US4011272A - Process for producing tertiary butyl alcohol - Google Patents [patents.google.com]

- 3. utsouthwestern.edu [utsouthwestern.edu]

- 4. tert-Butyl 10-aminodecanoate 95% | CAS: 2287340-50-3 | AChemBlock [achemblock.com]

- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

tert-Butyl 10-aminodecanoate chemical structure and IUPAC name

Executive Summary

tert-Butyl 10-aminodecanoate (CAS: 2287340-50-3) has emerged as a critical bifunctional building block in the design of heterobifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs). Its structural utility lies in the orthogonality of its functional groups: a primary amine capable of immediate conjugation and a bulky tert-butyl ester serving as an acid-labile mask for the carboxylic acid. This guide provides a rigorous technical analysis of its chemical identity, a validated synthetic protocol avoiding gaseous reagents, and a strategic framework for its deployment in linker chemistry.

Part 1: Chemical Identity & Structural Analysis

The molecule is a linear C10 alkyl chain terminated by a primary amine at the

Nomenclature and Identification

| Parameter | Details |

| IUPAC Name | 2-methylpropan-2-yl 10-aminodecanoate |

| Common Name | tert-Butyl 10-aminodecanoate |

| CAS Number | 2287340-50-3 |

| Molecular Formula | |

| Molecular Weight | 243.39 g/mol |

| SMILES | NC(CCCCCCCCCC)C(=O)OC(C)(C)C |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water. |

| pKa (Amine) | ~10.5 (Typical for primary aliphatic amines) |

Structural Visualization

The following diagram illustrates the topological connectivity of the molecule, highlighting the reactive amine "head" and the protected ester "tail."

Figure 1: Functional topology of tert-Butyl 10-aminodecanoate showing the reactive amine head and the protected ester tail.[1]

Part 2: Synthetic Methodology

While many commercial suppliers offer this reagent, in-house preparation is often required to ensure salt-form control (free base vs. HCl) or to scale up for library synthesis.

Retrosynthetic Logic

The direct esterification of 10-aminodecanoic acid is challenging due to the zwitterionic nature of the starting material. Traditional Fisher esterification with tert-butanol is inefficient due to steric bulk. The use of isobutylene gas requires high-pressure autoclaves, which poses safety risks in standard medicinal chemistry labs.

Selected Approach: Perchloric acid-catalyzed transesterification using tert-butyl acetate.[2]

-

Why: This method operates at ambient pressure, utilizes liquid reagents, and provides high yields without requiring N-protection of the amine [1].

Validated Protocol: Direct tert-Butylation

Safety Note: Perchloric acid (

Reagents:

-

10-Aminodecanoic acid (1.0 equiv)

-

Perchloric acid (70% aq., 1.5 equiv)

-

Workup: 0.5 N NaOH, Ethyl Acetate (EtOAc), Brine,

.

Step-by-Step Procedure:

-

Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend 10-aminodecanoic acid (e.g., 5.0 g) in tert-butyl acetate (50 mL). The amino acid will likely not dissolve initially.

-

Catalysis: Cool the mixture to 0°C in an ice bath. Dropwise add 70% perchloric acid (1.5 equiv). Observation: The mixture may become clear as the zwitterion is protonated and the ester forms.

-

Reaction: Remove the ice bath and stir vigorously at room temperature (20–25°C) for 12–18 hours. Monitor by TLC (System: 10% MeOH in DCM, stain with Ninhydrin).

-

Quench & Extraction:

-

Pour the reaction mixture carefully into a separatory funnel containing 0.5 N NaOH (cold) to neutralize the acid and deprotonate the amine (pH > 10).

-

Extract immediately with EtOAc (3 x 50 mL).

-

Critical Step: Do not leave the product in the basic aqueous phase for prolonged periods to avoid hydrolysis of the ester.

-

-

Purification:

-

Wash combined organics with Brine (1 x 50 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Result: The product is obtained as a colorless to pale yellow oil (free base). If a solid is required for storage, dissolve in

and treat with 1M HCl in ether to precipitate the hydrochloride salt.

-

Figure 2: Workflow for the perchloric acid-catalyzed synthesis of tert-butyl 10-aminodecanoate.

Part 3: Applications in Drug Discovery (PROTACs)

The primary application of tert-butyl 10-aminodecanoate is as a heterobifunctional linker . In PROTAC design, the linker length and composition (alkyl vs. PEG) significantly influence the degradation efficiency (

Linker Strategy

The tert-butyl group provides orthogonality .

-

Amine Conjugation: The free amine reacts with an activated ester (e.g., NHS-ester) of a ligand (Ligand A).

-

Deprotection: The tert-butyl ester is removed using Trifluoroacetic acid (TFA) or HCl/Dioxane. This leaves other acid-stable groups intact (if designed correctly) or simply reveals the carboxylic acid.

-

Acid Conjugation: The revealed carboxylic acid is coupled to the second ligand (Ligand B) using standard amide coupling reagents (HATU/DIPEA).

PROTAC Assembly Diagram

Figure 3: Convergent synthesis strategy for PROTACs using tert-butyl 10-aminodecanoate as a linker.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized linker before conjugation, the following analytical signatures should be verified.

| Method | Expected Signal | Interpretation |

| Confirms presence of tert-butyl group. | ||

| LC-MS | Positive mode ionization. |

References

-

PROTAC Linker Design: Title: Current strategies for the design of PROTAC linkers: a critical review. Source:Exploration of Targeted Anti-tumor Therapy (via NCBI PMC). URL:[Link]

-

Amino Acid tert-Butyl Ester Synthesis: Title: Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol.[2][5][6][7] Source:ResearchGate / J. Org. Chem. URL:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]

Technical Guide: Synthesis Pathway for tert-Butyl 10-aminodecanoate

Executive Summary

tert-Butyl 10-aminodecanoate (

This guide presents a direct, catalytic synthesis pathway that circumvents the traditional, hazardous perchloric acid route.[1] We prioritize the Bis(trifluoromethanesulfonyl)imide (

Retrosynthetic Analysis

The synthesis of tert-butyl 10-aminodecanoate poses a specific challenge: the starting material, 10-aminodecanoic acid, is zwitterionic and poorly soluble in organic solvents. Traditional Fischer esterification fails due to the acid-lability of the tert-butyl group and steric hindrance.

The retrosynthesis identifies two primary disconnections:

-

Direct Transesterification: Utilizing tert-butyl acetate as both solvent and reagent, activated by a superacid catalyst.

-

Protected Pathway: N-protection (Cbz/Fmoc) followed by isobutylene addition, then deprotection.

Figure 1: Retrosynthetic logic prioritizing direct transesterification to avoid multi-step protection/deprotection cycles.

Primary Protocol: Direct Catalytic Transesterification

Methodology:

Rationale

Historically, the "Taschner method" used perchloric acid (

The modern standard uses Bis(trifluoromethanesulfonyl)imide (

-

Mechanism:

is a strong Brønsted acid that protonates the amino group, disrupting the zwitterionic lattice and solubilizing the substrate in the organic phase. -

Advantages: Non-explosive, faster reaction kinetics (hours vs. days), and higher yields (>85%).

Experimental Workflow

Reagents:

-

10-Aminodecanoic acid (1.0 equiv)

-

Bis(trifluoromethanesulfonyl)imide (

) (1.1 equiv)[1][2][3][4] -

1.0 M NaOH (for workup)

-

Dichloromethane (DCM) (for extraction)

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.

-

Slurry Formation: Add 10-aminodecanoic acid (10 mmol, 1.87 g) to the flask. Add tert-butyl acetate (30 mL). The mixture will appear as a white suspension.

-

Catalyst Addition: Carefully add

(11 mmol, 3.10 g) at 0°C.-

Observation: The suspension should gradually clear as the amine is protonated and the salt dissolves.

-

-

Reaction: Warm to room temperature (25°C) and stir vigorously. Monitor by TLC (System: DCM/MeOH 10:1, stain with Ninhydrin).

-

Timeframe: Reaction typically completes in 2–4 hours.

-

-

Quench: Cool the mixture to 0°C. Slowly add 1.0 M NaOH (approx. 40 mL) to neutralize the acid and deprotonate the ammonium salt.

-

Critical: Ensure pH reaches ~10 to liberate the free amine.

-

-

Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 50 mL).

-

Wash: Wash combined organic layers with brine (1 x 50 mL).

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: If necessary, purify via flash column chromatography (Silica gel, DCM -> 5% MeOH/DCM).

Data Specifications

| Parameter | Specification |

| Appearance | Colorless to pale yellow oil/solid |

| Yield | 85–92% (Typical) |

| Storage | 2–8°C, Inert atmosphere (Argon) |

Alternative Pathway: The "Protected" Route

Use this method if high-purity crystalline material is required or if the direct method yields inseparable impurities.

Workflow:

-

Protection: React 10-aminodecanoic acid with Cbz-Cl (Benzyl chloroformate) under Schotten-Baumann conditions (NaOH/Water/Dioxane) to form Cbz-10-aminodecanoic acid .

-

Esterification: React the Cbz-protected acid with Isobutylene gas (condensed) and catalytic

in DCM in a pressure vessel.-

Note: This generates the tert-butyl ester without touching the Cbz group.

-

-

Deprotection: Dissolve the intermediate in MeOH, add 10% Pd/C, and stir under

(1 atm) for 4–6 hours. Filter and concentrate.

Figure 2: The 3-step protected pathway ensures high purity but requires handling of isobutylene gas.

Troubleshooting & Optimization

-

Issue: Incomplete Reaction.

-

Cause: Incomplete solubilization of the zwitterion.[3]

-

Fix: Increase

to 1.2 equiv or gently heat to 35°C. Ensure tert-butyl acetate is dry.

-

-

Issue: Ester Hydrolysis during Workup.

-

Cause: Exposure to strong base for too long or high temperatures.

-

Fix: Perform the NaOH quench quickly at 0°C and extract immediately. Do not let the biphasic mixture stir for extended periods.

-

-

Issue: Polymerization.

-

Cause: Intermolecular condensation of the free amine and ester during concentration.

-

Fix: Keep the product as a dilute solution in DCM or store as the HCl salt if immediate use is not planned. (To make HCl salt: Add 1M HCl in ether to the oil).

-

References

-

Namba, K., et al. (2024).[2][3] "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[1][2][4] Synlett, 35, 235-239.[2] Link

- Core cit

-

Taschner, E., et al. (1961).[3] "Esterification of Amino Acids with tert-Butyl Acetate." Justus Liebigs Annalen der Chemie, 646(1), 119-122.

- Historical context for the perchloric acid method.

-

Accela ChemBio. "tert-Butyl 10-aminodecanoate Product Data (CAS 2287340-50-3)."[6][7][8][9] Link

- Verification of CAS and commercial availability.

-

Wright, P. (2024).[3] "Put and Take Shakes It Up." Scientific Update. Link

- Process chemistry review comparing vs. safety profiles.

Sources

- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 2. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 2126176-85-8,2-(1-Isopropyl-1H-pyrazol-3-yl)acetic Acid Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 2731009-90-6,1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 2172586-53-5,2-(5-Bromopyrimidin-2-yl)-2-propanamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. 2287340-50-3 tert-Butyl 10-aminodecanoate [chemsigma.com]

stability and storage conditions for tert-Butyl 10-aminodecanoate

Technical Guide for Research & Development

Part 1: Executive Summary & Core Directive

tert-Butyl 10-aminodecanoate (CAS: 2287340-50-3) is a bifunctional linker widely used in the synthesis of PROTACs, lipid nanoparticles (LNPs), and modified peptides. Its dual nature—containing a reactive primary amine and an acid-labile tert-butyl ester—creates a specific stability paradox. While the tert-butyl group resists basic hydrolysis, the primary amine avidly scavenges atmospheric CO₂ and is prone to oxidation.

Immediate Storage Directive:

-

Temperature: -20°C (Long-term) | 2–8°C (Active use < 1 month).

-

Atmosphere: Strictly inert (Argon or Nitrogen). Hygroscopic and CO₂-sensitive.

-

Physical State: Colorless to pale yellow liquid (or low-melting waxy solid).

-

Container: Amber glass with PTFE-lined caps. Avoid polyethylene (PE) for long-term storage due to potential leaching or gas permeability.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the molecule's architecture is the first step to preventing its degradation.

| Parameter | Specification |

| Chemical Name | tert-Butyl 10-aminodecanoate |

| CAS Number | 2287340-50-3 |

| Molecular Formula | C₁₄H₂₉NO₂ |

| Molecular Weight | 243.39 g/mol |

| Functional Groups | 1.[1][2][3][4][5] Primary Amine (Nucleophilic, Basic) 2. tert-Butyl Ester (Acid-labile, Hydrophobic) |

| Solubility | Soluble in DCM, MeOH, DMSO, Ethyl Acetate. Insoluble in water. |

| pKa (Predicted) | ~10.5 (Amine conjugate acid) |

Part 3: Stability Mechanisms & Degradation Pathways

The stability of tert-Butyl 10-aminodecanoate is compromised by two primary environmental vectors: Acidic Moisture and Atmospheric CO₂ .

The Amine Vulnerability (The "Carbamate Trap")

The primary amine at the C10 position is a strong nucleophile. Upon exposure to air, it reacts rapidly with Carbon Dioxide (CO₂) to form a carbamate salt (ammonium carbamate species). This reaction is reversible but alters the stoichiometry of the reagent and can lead to solubility issues or side reactions during synthesis.

-

Mechanism:

-

Symptom: The liquid becomes viscous or develops a white crust/precipitate.

The Ester Vulnerability (Acid Hydrolysis)

The tert-butyl ester is designed to be robust against nucleophilic attack (bases) but is exquisitely sensitive to acid. If the sample becomes contaminated with trace acids (or if the amine oxidizes to acidic byproducts), the ester will cleave, releasing isobutylene gas and the free carboxylic acid.

-

Mechanism: Acid-catalyzed cleavage yielding 10-aminodecanoic acid + Isobutylene.

-

Symptom: Pressure buildup in the vial (isobutylene gas) and a distinct change in NMR (loss of the ~1.44 ppm singlet).

Diagram: Degradation Logic Flow

The following diagram maps the causality of degradation, illustrating why inert storage is non-negotiable.

Figure 1: Mechanistic pathways of degradation. Note that CO₂ absorption is the fastest degradation route for primary amines in liquid phase.

Part 4: Comprehensive Storage & Handling Protocol

This protocol is designed to maximize shelf-life (12+ months) and ensure reproducibility in synthesis.

A. Long-Term Storage (Archive)

-

Condition: -20°C (Freezer).

-

Atmosphere: The vial must be purged with Argon or Nitrogen before sealing.

-

Seal: Parafilm is insufficient. Use a cap with a Teflon (PTFE) liner. For added security, store the vial inside a secondary jar containing desiccant (e.g., Drierite) and an oxygen scavenger.

-

Rationale: Low temperature slows oxidation kinetics; inert gas prevents carbamate formation.

B. Active Use (Benchtop)

-

Thawing: Allow the vial to equilibrate to room temperature before opening .

-

Why? Opening a cold vial condenses atmospheric moisture onto the liquid surface. This water will eventually hydrolyze the ester.

-

-

Aliquoting: Do not pipette directly from the stock bottle repeatedly. Aliquot into single-use vials if possible.

-

Re-sealing: Flush the headspace with a gentle stream of Nitrogen/Argon before re-capping.

C. Experimental Workflow: The "Self-Validating" System

Figure 2: Standard Operating Procedure (SOP) for handling air-sensitive amine esters.

Part 5: Quality Control & Re-validation

Before committing this reagent to a high-value synthesis (e.g., late-stage PROTAC assembly), validate its purity.

1. H-NMR Validation (CDCl₃)

-

Key Signal 1 (Ester): Look for the strong singlet at ~1.44 ppm (9H, t-butyl group).

-

Failure Mode: If this peak diminishes or splits, ester hydrolysis has occurred.

-

-

Key Signal 2 (Amine): Look for the triplet at ~2.68 ppm (2H, -CH ₂-NH₂).

-

Failure Mode: If this shifts downfield or broadens significantly, suspect carbamate formation or protonation.

-

-

Key Signal 3 (Impurity): Check for a broad singlet at ~11.0 ppm (Carboxylic acid proton) indicating hydrolysis.

2. TLC (Thin Layer Chromatography)

-

Stain: Ninhydrin (Specific for amines).

-

Observation: The spot should stain red/purple. If multiple spots appear (one staying at the baseline), the amine may have degraded to salt forms.

References

-

BLD Pharm. (2024). Product Safety and Storage Data: tert-Butyl 10-aminodecanoate (CAS 2287340-50-3).[1][2] Retrieved from

-

AChemBlock. (2024).[3][6] Technical Data Sheet: tert-Butyl 10-aminodecanoate. Retrieved from

-

Ogasa, C., et al. (2024).[3][7][8] "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[3] Synlett, 35, 235-239.[3][7][8] (Context on tert-butyl ester stability and synthesis). Retrieved from

- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

- 1. 2287340-50-3|tert-Butyl 10-aminodecanoate|BLD Pharm [bldpharm.com]

- 2. tert-Butyl 10-aminodecanoate 95% | CAS: 2287340-50-3 | AChemBlock [achemblock.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. www3.paho.org [www3.paho.org]

- 5. fishersci.com [fishersci.com]

- 6. edaegypt.gov.eg [edaegypt.gov.eg]

- 7. tert-Butyl Esters [organic-chemistry.org]

- 8. tert-Butyl Ethers [organic-chemistry.org]

The Strategic Role of the tert-Butyl Group in Carboxylic Acid Protection

Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Steric Shield

In modern organic synthesis, particularly within peptide chemistry and complex natural product assembly, the tert-butyl (t-Bu) ester stands as a premier protecting group for carboxylic acids.[1] Its utility is derived not merely from its ability to mask acidity, but from its unique steric bulk and electronic stability .

Unlike methyl or ethyl esters, the t-Bu group resists nucleophilic attack (including saponification) due to the extensive steric hindrance provided by its three methyl groups. Conversely, it is highly labile to acid, cleaving via an E1-like mechanism driven by the stability of the resulting tert-butyl carbocation. This dichotomy—base stability vs. acid lability—forms the cornerstone of orthogonal protection strategies , most notably the Fmoc/t-Bu solid-phase peptide synthesis (SPPS) paradigm.

This guide dissects the mechanistic underpinnings of t-Bu protection, provides validated protocols for its installation and removal, and analyzes its strategic role in multi-step synthesis.

Mechanistic Basis

The Protection Mechanism (Installation)

While simple esterification (Fischer) is inefficient for t-Bu esters due to steric impedance, three primary pathways surmount this barrier:

-

Acid-Catalyzed Addition to Isobutylene: The carboxylic acid protonates isobutylene, generating a tert-butyl cation which is immediately trapped by the carboxylate.

-

Boc Anhydride Activation: The reaction of di-tert-butyl dicarbonate (Boc₂O) with DMAP forms a reactive N-Boc-pyridinium species. This activates the carboxylic acid, leading to a mixed anhydride that decarboxylates to form the ester.

-

Imidate Alkylation: tert-Butyl trichloroacetimidate acts as a mild alkylating agent under Lewis acid catalysis.

The Deprotection Mechanism (Acidolysis)

The cleavage of tert-butyl esters is an acid-catalyzed fragmentation . It does not proceed via the standard tetrahedral intermediate of hydrolysis. Instead, it follows an AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular) pathway:

-

Protonation: The carbonyl oxygen is protonated.

-

Elimination: The bond between the alkyl oxygen and the tert-butyl group breaks, releasing the carboxylic acid and a tert-butyl carbocation.

-

Fate of the Cation: The cation either eliminates a proton to form isobutylene (gas) or is trapped by a nucleophile (scavenger).

Critical Risk: Without scavengers, the tert-butyl cation is a potent electrophile capable of alkylating electron-rich side chains (e.g., Tryptophan, Cysteine, Methionine).

Visualization: Cleavage & Scavenging Pathway

Figure 1: Mechanistic pathway of acid-catalyzed deprotection, highlighting the critical divergence between successful scavenging and irreversible alkylation.

Validated Experimental Protocols

Formation: The Boc₂O/DMAP Method

This method is preferred for its mild conditions and lack of gaseous reagents.

Reaction: R-COOH + Boc₂O + alcohol (t-BuOH) → R-COO-tBu + CO₂ + t-BuOH (Note: In the absence of external alcohol, Boc₂O itself serves as the t-Bu source via the mixed anhydride).

| Parameter | Specification |

| Reagents | Carboxylic Acid (1.0 eq), Boc₂O (2.0 eq), DMAP (0.1–0.3 eq) |

| Solvent | tert-Butanol (t-BuOH) or THF/t-BuOH mixture |

| Temperature | 25 °C to 40 °C |

| Time | 4 – 16 hours |

| Workup | Dilute with Et₂O, wash with 1M HCl (remove DMAP), NaHCO₃, Brine. |

| Validation | NMR: Appearance of singlet at ~1.45 ppm (9H). IR: Ester C=O shift (approx 1730 cm⁻¹). |

Step-by-Step:

-

Dissolve the carboxylic acid in anhydrous tert-butanol (or THF if solubility is poor).

-

Add Boc₂O (2.0 equivalents).

-

Add DMAP (0.1 equivalents) slowly (gas evolution: CO₂).

-

Stir at room temperature. Monitor by TLC (disappearance of acid).

-

Self-Validation: If reaction stalls, add additional Boc₂O (0.5 eq). The reaction is driven by the irreversible loss of CO₂.

Deprotection: The "High-Fidelity" TFA Cocktail

Pure TFA generates high concentrations of t-Bu cations. For peptides or complex molecules, a scavenger cocktail is mandatory .

Protocol: Reagent K (Modified) Designed to protect Trp, Met, and Cys residues.

| Component | Volume % | Function |

| TFA | 82.5% | Acid source (Cleavage) |

| Phenol | 5% | Scavenger (Tyr protection) |

| Thioanisole | 5% | Scavenger (Met/Cys protection) |

| Water | 5% | Scavenger (tBu cation hydrolysis) |

| EDT (Ethanedithiol) | 2.5% | Scavenger (Crucial for Trp) |

Step-by-Step:

-

Prepare the cocktail fresh. Warning: EDT has a stench; use a fume hood.

-

Add cocktail to the protected substrate (10 mL per gram of resin/substrate).

-

Stir/Agitate for 2–3 hours at room temperature.

-

Precipitation: Filter resin (if solid phase). Drop filtrate into cold Diethyl Ether (-20 °C). The peptide/acid precipitates; t-Bu adducts remain in the ether.

-

Validation: LC-MS showing mass loss of 56 Da per t-Bu group.

Strategic Orthogonality

The tert-butyl ester is the linchpin of the Fmoc/t-Bu strategy , offering orthogonality to base-labile groups (Fmoc) and hydrogenation-labile groups (Cbz/Bn).

Orthogonality Matrix

| Protecting Group | Lability | Stability | Orthogonal To |

| tert-Butyl (t-Bu) | Acid (TFA, HCl) | Base, H₂/Pd, Mild Red/Ox | Fmoc, Alloc, Benzyl |

| Methyl (Me) | Base (OH⁻) | Acid, H₂/Pd | t-Bu, Benzyl, Alloc |

| Benzyl (Bn) | H₂/Pd , HF, Strong Acid | Base, Mild Acid | t-Bu, Fmoc, Alloc |

| Allyl (Alloc) | Pd(0) | Acid, Base | t-Bu, Fmoc, Benzyl |

Decision Logic for Synthesis Design

Figure 2: Decision tree for selecting ester protection based on substrate sensitivity.

Troubleshooting & Optimization

Premature Cleavage

-

Issue: t-Bu esters cleaving during silica chromatography.

-

Cause: Silica gel is slightly acidic.

-

Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in hexane/ethyl acetate to neutralize acidic sites.

Incomplete Deprotection[2]

-

Issue: t-Bu group remains after TFA treatment.

-

Cause: Steric crowding or insufficient acid strength.

-

Solution:

-

Extend reaction time.

-

Use TFA/DCM (1:1) to improve solubility if the substrate precipitates.

-

Advanced: Use "Magic Blue" (tris(4-bromophenyl)ammoniumyl hexachloroantimonate) with a silane for oxidative radical cleavage under mild conditions (See Hidasová et al.).

-

Alkylation Side Reactions (The "t-Bu Return")

-

Issue: +56 Da peaks appearing on Cys or Trp residues.

-

Cause: Insufficient scavenging; t-Bu cation attacks the indole or thiol.

-

Solution: Increase the ratio of Thioanisole/EDT. Ensure the reaction volume is high enough to dilute the generated cations.

References

-

Lundt, B. F., et al. (1978).[2] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[2] Link

-

Maki, T., et al. (2001). "New esterification method: reaction of carboxylic acids with tert-butyl alcohol using di-tert-butyl dicarbonate and O-tert-butyl dicarbonate." Tetrahedron Letters. Link

-

Ogasa, C., et al. (2023).[3][4] "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[1][4][5] Synlett. Link

-

Hidasová, D., & Slanina, T. (2023).[6] "Magic Blue catalytically facilitates the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers."[6][7] Journal of Organic Chemistry. Link

-

Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][2][8][9][10] Chemical Reviews. Link

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyl Esters [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: tert-Butyl 10-aminodecanoate for Bioconjugation to Proteins

Introduction: The "Masked" Hydrophobic Linker

tert-Butyl 10-aminodecanoate (CAS: 2287340-50-3) is a specialized bifunctional building block that bridges the gap between small molecule chemistry and protein engineering. Unlike standard hydrophilic PEG linkers, this molecule introduces a C10 alkyl chain (decyl spacer) , imparting specific hydrophobic properties to the conjugate.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10]

-

Primary Amine (

): A high-nucleophilicity handle for conjugation to activated carboxylic acids (NHS esters), aldehydes (reductive amination), or isothiocyanates. -

C10 Alkyl Spacer: A 10-carbon hydrophobic chain (

12.5 Å length). This spacer mimics fatty acid structures, useful for promoting albumin binding or interacting with hydrophobic pockets on target receptors. -

tert-Butyl Ester (

): An acid-labile protecting group. It masks the carboxylic acid, preventing polymerization during amine coupling and allowing for controlled, sequential bioconjugation.

Strategic Applications

-

Albumin-Binding Motifs: Upon deprotection, the resulting 10-aminodecanoic acid derivative mimics fatty acids, a proven strategy to extend the half-life of peptide/protein therapeutics (e.g., Liraglutide-like mechanisms) by promoting non-covalent binding to serum albumin [1].

-

Hydrophobic Surface Engineering: Direct attachment to protein surfaces to modulate solubility, membrane interaction, or create hydrophobic "patches" for assembly.

-

ADC Linker Synthesis: Acts as a non-polar spacer in Antibody-Drug Conjugates (ADCs) to balance the hydrophilicity of polar payloads.

Mechanism of Action & Workflow Strategy

The utilization of tert-Butyl 10-aminodecanoate typically follows a "Payload-First" strategy. Due to the harsh acidic conditions required to remove the tert-butyl group (TFA/HCl), the linker is usually attached to the small molecule payload before conjugation to the protein.

Chemical Pathway Diagram

Caption: Step-wise synthesis of a hydrophobic linker-payload construct followed by protein conjugation.

Experimental Protocols

Protocol A: Synthesis of Linker-Payload Intermediate (Pre-Conjugation)

Use this protocol to attach the C10 linker to a drug/dye before attaching it to the protein.

Materials:

-

tert-Butyl 10-aminodecanoate (CAS 2287340-50-3)[1][2][3][4][5][6][7]

-

Payload-NHS ester (e.g., Drug or Fluorophore succinimidyl ester)

-

Dichloromethane (DCM) or DMF (Anhydrous)

-

Triethylamine (TEA) or DIPEA

-

Trifluoroacetic acid (TFA)

Step 1: Amine Coupling

-

Dissolve Payload-NHS (1.0 equiv) in anhydrous DCM or DMF.

-

Add tert-Butyl 10-aminodecanoate (1.1 equiv).[6]

-

Add TEA (2.0 equiv) to ensure the amine is deprotonated.

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS.

-

Checkpoint: Mass shift = Payload MW + 243.39 (Linker) - 115 (NHS loss).

-

-

Purify the intermediate (Payload-NH-C10-COOtBu) via silica flash chromatography.

Step 2: tert-Butyl Deprotection (Acidolysis)

-

Dissolve the intermediate in a mixture of TFA/DCM (1:1 v/v) .

-

Stir at RT for 30–60 minutes.

-

Note: The t-butyl cation is released; triisopropylsilane (TIPS) (2.5%) can be added as a scavenger if the payload is sensitive to carbocations.

-

-

Evaporate solvent under reduced pressure. Co-evaporate with toluene/DCM to remove residual TFA.

-

Result:Payload-NH-C10-COOH (Free Acid).

Step 3: Activation for Protein Coupling

-

Dissolve the Free Acid in dry DMF.

-

Add NHS (1.2 equiv) and EDC (1.5 equiv).

-

Stir for 4–12 hours to generate the Payload-Linker-NHS ester .

-

Use immediately for Protocol B or purify (if stable).

Protocol B: Conjugation to Protein (Lysine Modification)

Use this protocol to attach the activated hydrophobic linker construct to the protein.

Materials:

-

Target Protein (in PBS, pH 7.4, amine-free buffer)

-

Activated Payload-Linker-NHS (from Protocol A)

-

DMSO (for stock solution)

Procedure:

-

Buffer Exchange: Ensure protein is in a non-amine buffer (e.g., PBS, HEPES, pH 7.2–8.0). Remove Tris or Glycine.

-

Solubilization: Dissolve the Payload-Linker-NHS in dry DMSO.

-

Critical: The C10 chain makes this molecule hydrophobic. Ensure the DMSO stock concentration is high (e.g., 10–50 mM) to minimize the volume of organic solvent added to the protein.

-

-

Reaction: Add the linker solution to the protein solution.

-

Stoichiometry: Use a 5–20 fold molar excess of linker over protein, depending on desired Drug-to-Antibody Ratio (DAR).

-

Solvent Tolerance: Keep final DMSO concentration <10% (v/v) to prevent protein precipitation.

-

-

Incubation: Incubate at RT for 1–2 hours or 4°C overnight with gentle mixing.

-

Purification: Remove excess hydrophobic linker using a Desalting Column (Sephadex G-25) or Dialysis .

-

Note: Due to the hydrophobicity of the C10 chain, excess linker may form micelles or stick to the protein non-covalently. A wash step with buffer containing a mild detergent (e.g., 0.05% Tween-20) before final formulation can help remove non-covalent associates.

-

Protocol C: Direct Hydrophobic Surface Engineering

Use this protocol to attach the C10 chain directly to protein Carboxyls (Asp/Glu) to increase surface hydrophobicity.

Mechanism: Reverse conjugation. The amine of the reagent reacts with activated protein carboxyls.

-

Activation: React Protein (10 µM) with EDC (2 mM) and Sulfo-NHS (5 mM) in MES buffer (pH 6.0) for 15 mins.

-

Quenching/Buffer Adjustment: Adjust pH to 7.5 using PBS.

-

Conjugation: Add tert-Butyl 10-aminodecanoate (dissolved in DMSO).

-

Ratio: 20–50 molar excess.

-

-

Incubation: 2 hours at RT.

-

Result: Protein surface modified with hydrophobic t-butyl ester chains.

-

Application: This modification can enhance protein binding to lipid bilayers or solid hydrophobic supports (e.g., polystyrene plates for ELISA) [2].

-

Technical Specifications & Troubleshooting

Quantitative Data Table: Reagent Properties

| Property | Value | Notes |

| MW | 243.39 g/mol | Monoisotopic |

| Formula | ||

| Spacer Length | ~12.5 Å | 10 Carbon alkyl chain |

| LogP (Predicted) | ~4.5 | Highly Hydrophobic |

| Solubility | DMSO, DCM, MeOH | Poor water solubility |

| Storage | -20°C, Desiccated | Hygroscopic amine |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Precipitation during Conjugation | Linker is too hydrophobic. | Increase DMSO % (up to 10-15% if tolerated); Add cyclodextrin to solubilize the linker. |

| Low Conjugation Efficiency | Steric hindrance of C10 chain. | Use a longer reaction time; Ensure pH is > 8.0 to keep the amine unprotonated. |

| Protein Denaturation | TFA carryover from deprotection. | Ensure rigorous co-evaporation or lyophilization of the linker intermediate before adding to protein. |

| Aggregation | Hydrophobic patches causing protein self-assembly. | Reduce the molar excess of reagent; Lower the target labeling ratio (DAR). |

References

-

Zorzi, A., et al. "Acylated heptapeptide binds albumin with high affinity and application as tag furnishes long-acting peptides." Nature Communications, vol. 8, 2017, p. 16092. Link

- Context: Establishes the mechanism of using fatty acid-like spacers (C10–C18) to bind albumin and extend half-life.

-

Hermanson, G. T. "Chapter 18: PEGylation and Synthetic Polymer Modification." Bioconjugate Techniques, 3rd Edition, Academic Press, 2013. Link

- Context: Standard protocols for amino-ester conjug

- Walser, P. J., et al. "Oriented immobilization of proteins on surfaces using a specific hydrophobic tag." Langmuir, vol. 24, no. 5, 2008, pp. 1980-1985.

Sources

- 1. 2172586-53-5,2-(5-Bromopyrimidin-2-yl)-2-propanamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2731009-90-6,1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 2287340-50-3|tert-Butyl 10-aminodecanoate|BLD Pharm [bldpharm.com]

- 4. 2126176-85-8,2-(1-Isopropyl-1H-pyrazol-3-yl)acetic Acid Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. tert-Butyl 10-aminodecanoate 95% | CAS: 2287340-50-3 | AChemBlock [achemblock.com]

- 6. chembk.com [chembk.com]

- 7. keyorganics.net [keyorganics.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude tert-Butyl 10-aminodecanoate by Column Chromatography

Welcome to the technical support center for the purification of crude tert-Butyl 10-aminodecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the column chromatography purification of this compound. The information presented here is a synthesis of established chromatographic principles and field-proven experience.

I. Understanding the Molecule: Key Properties of tert-Butyl 10-aminodecanoate

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of tert-Butyl 10-aminodecanoate that influence its chromatographic behavior.

-

Structure: The molecule possesses a long, non-polar C10 alkyl chain, a moderately polar ester group, and a polar primary amine. This amphipathic nature is central to its purification strategy.

-

Polarity: The primary amine is the most polar functional group and is susceptible to strong interactions with the stationary phase. The tert-butyl ester is sterically hindered and less polar than a methyl or ethyl ester.

-

pKa: The conjugate acid of the primary amine has a pKa of approximately 10.7.[1] This means that under neutral or acidic conditions, the amine will be protonated, significantly increasing its polarity and its affinity for the silica gel.

-

Stability: The tert-butyl ester is sensitive to strong acids and can be cleaved under such conditions.[2][3] It is generally stable to mild bases.[2]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of tert-Butyl 10-aminodecanoate in a question-and-answer format.

Question 1: My compound is streaking or "tailing" down the column and on my TLC plate. How can I fix this?

Answer: Tailing is a common issue when purifying amines on silica gel.[4] It is primarily caused by the strong, and sometimes irreversible, interaction of the basic amine with the acidic silanol groups on the surface of the silica gel.[4] This leads to poor separation and reduced yield.

Causality: The lone pair of electrons on the nitrogen atom of the primary amine forms a strong hydrogen bond with the acidic protons of the silanol groups (Si-OH) on the silica gel. In some cases, an acid-base reaction can occur, leading to the protonation of the amine and its tight binding to the stationary phase.

Solutions:

-

Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica gel.

-

Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your eluent system (e.g., ethyl acetate/hexanes).[4] TEA is a volatile base that will effectively "cap" the acidic silanol groups, allowing your amine to elute more symmetrically.

-

Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component in your eluent system (e.g., dichloromethane/methanol/ammonia).[5]

-

-

Stationary Phase Deactivation: While less common for routine purifications, you can deactivate the silica gel by pre-treating it with a solution of your mobile phase containing the basic modifier before packing the column.

Question 2: My compound won't elute from the column, even with a high concentration of polar solvent.

Answer: This is a severe case of the interaction described in the previous question. Your compound is likely protonated and strongly adsorbed to the silica gel.

Causality: If your crude material contains acidic impurities from the synthesis, these can co-load onto the column and create a localized acidic environment, leading to the protonation of your amine.

Solutions:

-

Pre-Column Neutralization: Before loading your crude material, dissolve it in a suitable solvent (like dichloromethane) and wash it with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. Dry the organic layer and concentrate it before loading.

-

Gradient Elution with a Basic Modifier: Start with a non-polar solvent system and gradually increase the polarity, ensuring that a basic modifier like TEA is present throughout the gradient.[6]

Question 3: I'm seeing poor separation between my product and a closely eluting impurity.

Answer: Achieving good resolution between compounds with similar polarities requires careful optimization of the chromatographic conditions.

Causality: The selectivity of your chromatographic system may not be sufficient to resolve the two compounds.

Solutions:

-

Optimize the Solvent System:

-

TLC Analysis: Systematically test different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your product to ensure good separation on the column.[7] A common starting point is a mixture of ethyl acetate and hexanes.[8][9][10] You can also explore other solvent systems like dichloromethane/methanol for more polar compounds.[9]

-

Solvent Polarity: Fine-tune the ratio of your polar and non-polar solvents. A small change in the percentage of the polar solvent can have a significant impact on resolution.

-

-

Column Parameters:

-

Loading Technique: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should not exceed 1-5% of the mass of the silica gel.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying tert-Butyl 10-aminodecanoate?

A1: Standard flash-grade silica gel (40-63 µm particle size) is the most common and effective stationary phase for this purification.[11] Given the basic nature of the analyte, some tailing may be observed, which can be mitigated by adding a basic modifier to the eluent.[4]

Q2: What is a good starting solvent system for TLC analysis?

A2: A good starting point for TLC analysis is 20-30% ethyl acetate in hexanes. Based on the resulting Rf value, you can adjust the polarity. If the Rf is too low (the spot doesn't move far), increase the amount of ethyl acetate. If the Rf is too high (the spot moves too far), decrease the amount of ethyl acetate.

Q3: How should I load my crude sample onto the column?

A3: There are two primary methods for sample loading: wet loading and dry loading.[6][12]

-

Wet Loading: Dissolve your crude sample in a minimal amount of a non-polar solvent (like dichloromethane or the initial eluent) and carefully apply it to the top of the column bed.[6][13][14] This method is quick but can lead to band broadening if too much solvent is used.[12]

-

Dry Loading: Dissolve your crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[6][12] This powder is then carefully added to the top of the column. Dry loading is often preferred for samples that are not very soluble in the initial eluent and generally results in better separation.[12]

Q4: How do I monitor the progress of the column?

A4: Collect fractions of the eluent and analyze them by TLC. Spot each fraction on a TLC plate, along with a spot of your crude starting material and a reference spot of the pure product (if available). This will allow you to identify which fractions contain your desired compound and to decide which fractions to combine.

Q5: What visualization techniques can be used for TLC analysis?

A5: Since tert-Butyl 10-aminodecanoate has a primary amine, a ninhydrin stain is a very effective visualization agent.[15][16] After eluting the TLC plate, dry it and dip it into a ninhydrin solution, then gently heat it with a heat gun. Amino acids and primary amines will typically appear as purple or pink spots.[15] A potassium permanganate stain can also be used, which will react with the amine and ester functionalities.

IV. Experimental Protocol: Standard Purification of tert-Butyl 10-aminodecanoate

This protocol provides a general guideline. The specific solvent system and column size should be optimized based on your TLC analysis and the amount of crude material.

1. Preparation of the Column: a. Select a glass column of appropriate size. b. Insert a small plug of cotton or glass wool at the bottom of the column. c. Add a thin layer of sand. d. Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 5% ethyl acetate in hexanes with 1% TEA). e. Pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.[11] f. Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[14] g. Drain the solvent until it is level with the top of the sand.

2. Sample Loading (Dry Loading Recommended): a. Dissolve the crude tert-Butyl 10-aminodecanoate in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add silica gel (approximately 2-3 times the weight of the crude material) to the solution. c. Remove the solvent by rotary evaporation to obtain a dry powder. d. Carefully add the powder to the top of the prepared column.

3. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Begin eluting the column, starting with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes with 1% TEA). c. Gradually increase the polarity of the eluent as the column runs (gradient elution). A typical gradient might be from 5% to 30% ethyl acetate in hexanes. d. Collect fractions in test tubes or vials.

4. Analysis and Product Isolation: a. Analyze the collected fractions by TLC using a ninhydrin stain. b. Combine the fractions that contain the pure product. c. Remove the solvent from the combined fractions by rotary evaporation to yield the purified tert-Butyl 10-aminodecanoate.

V. Data Summary and Visualization

Table 1: Recommended Solvent Systems and Approximate Rf Values

| Solvent System (v/v/v) | Approximate Rf | Notes |

| 10% Ethyl Acetate / 89% Hexanes / 1% TEA | 0.1 - 0.2 | Good for initial elution to remove non-polar impurities. |

| 20% Ethyl Acetate / 79% Hexanes / 1% TEA | 0.3 - 0.4 | Often a good eluting strength for the product. |

| 30% Ethyl Acetate / 69% Hexanes / 1% TEA | 0.5 - 0.6 | Use to elute the product if it is moving too slowly. |

| 5% Methanol / 94% Dichloromethane / 1% TEA | Varies | An alternative, more polar system. |

Note: Rf values are approximate and can vary depending on the specific TLC plates, temperature, and other experimental conditions.

Diagram 1: Troubleshooting Workflow for Column Chromatography

Caption: A flowchart for troubleshooting common column chromatography issues.

VI. References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis and Purification of Tert-Butyl Chloride. (2019, June 19). Scribd. Retrieved from [Link]

-

A SN1 Reaction: Synthesis of tert-Butyl Chloride. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Column Chromatography Procedures. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

How to run column chromatography. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]

-

Performing Column Chromatography. (2023, March 10). YouTube. Retrieved from [Link]

-

tert-Butylamine. (n.d.). PubChem. Retrieved from [Link]

-

tert-Butyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Chemistry. Retrieved from [Link]

-

Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]

-

Thin Layer Chromatography (TLC) of Tb3 Compound. (n.d.). ResearchGate. Retrieved from [Link]

-

Tailing in TLC - can anyone help?. (2013, November 1). ResearchGate. Retrieved from [Link]

-

Purifying amines on silica. (2006, October 5). Org Prep Daily. Retrieved from [Link]

-

Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. (n.d.). ResearchGate. Retrieved from [Link]

-

Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. (2013, June 28). Biosciences Biotechnology Research Asia. Retrieved from [Link]

-

Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved from [Link]

Sources

- 1. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl Esters [organic-chemistry.org]

- 3. tert-Butyl Ethers [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 6. chromtech.com [chromtech.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Chromatography [chem.rochester.edu]

- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. chemistryviews.org [chemistryviews.org]

- 15. researchgate.net [researchgate.net]

- 16. Identification of Amino Acids on TLC Plates with Binary Visualization Reagent – Biosciences Biotechnology Research Asia [biotech-asia.org]

Technical Support Center: Troubleshooting tert-Butyl Ester Deprotection

Ticket ID: TBE-DEP-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Deceptively Simple" Deprotection

Welcome to the technical support hub for tert-butyl ester (

This guide moves beyond basic "add acid" instructions. It addresses the thermodynamic equilibrium that causes incomplete reactions and the kinetic trapping required to prevent side reactions.

Module 1: Diagnostic Flowchart

Before altering your protocol, use this logic tree to diagnose the specific failure mode of your experiment.

Figure 1: Diagnostic logic for troubleshooting incomplete or messy tert-butyl deprotection reactions.

Module 2: The Mechanics of Failure

To fix the reaction, you must understand the invisible enemy: the tert-butyl cation (

Unlike typical esters that hydrolyze via the

-

Protonation: The carbonyl oxygen is protonated.[1]

-

Ionization (The Rate Limiting Step): The bond between the carboxylate oxygen and the

-butyl group breaks, releasing the free carboxylic acid and generating a transient -

The Problem (Reversibility): In non-nucleophilic solvents (like DCM), the

-Bu

The Solution: Scavengers

You must add a "cation sink"—a nucleophile that reacts faster with

-

Silanes (Et

SiH, -

Electron-Rich Aromatics (Anisole, Thioanisole): Undergo Friedel-Crafts alkylation, sacrificing themselves to trap the cation.

Module 3: Optimization & Protocols

3.1 Reagent Selection Matrix

| Method | Reagent System | Best For... | Risk Factor |

| Standard | TFA / DCM (1:[3]1) | Robust, simple substrates. | Equilibrium stalls; Cation alkylation. |

| The "Cocktail" | TFA / TES / DCM | Electron-rich substrates (Trp, Tyr, Met) or stalled reactions. | Smelly (if using thioanisole); Cost. |

| Volatile | 4M HCl in Dioxane | Substrates where removal of non-volatile TFA is difficult. | Can degrade acid-sensitive amides. |

| Lewis Acid | Acid-sensitive substrates (e.g., Fmoc, Cbz presence). | Moisture sensitive; Requires careful quench. | |

| Solvent-Driven | HFIP (Hexafluoroisopropanol) | Poorly soluble peptides/polar compounds. | Expensive solvent. |

3.2 Protocol A: The "Nuclear Option" (Scavenger Cocktail)

Use this when the reaction stalls or when you observe "plus tert-butyl" masses in LCMS.

Reagents:

-

Triethylsilane (TES) or Triisopropylsilane (TIPS)

-

Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP)

Step-by-Step:

-

Dissolve substrate (1.0 equiv) in DCM (0.1 M concentration).

-

Note: If solubility is poor, use HFIP. It stabilizes the transition state and promotes ionization [2].

-

-

Add TES (2.0 - 5.0 equiv) .

-

Why: Excess scavenger ensures the cation is trapped immediately upon formation.

-

-

Cool to 0°C.

-

Add TFA dropwise to reach a final ratio of 1:1 (DCM:TFA) or 4:1 depending on sensitivity.

-

Warm to room temperature and monitor by LCMS.

-

Success Marker: Disappearance of SM and absence of [M + 56] peaks (which indicate alkylation).

-

3.3 Protocol B: Lewis Acid Deprotection (

)

Use this for substrates containing acid-labile groups (like N-Boc or trityl) that you wish to preserve, or if the molecule cannot withstand harsh protonic acids.

Reagents:

-

Titanium Tetrachloride (

) - 1.0 M in DCM -

Anhydrous DCM

Step-by-Step:

-

Dissolve substrate in anhydrous DCM under Nitrogen/Argon. Cool to 0°C.

-

Add

(2.0 - 4.0 equiv) dropwise.-

Observation: The solution often turns yellow/orange due to complexation with carbonyls.

-

-

Stir at 0°C for 15 minutes, then warm to RT.

-

Quench (Critical): Cool back to 0°C. Add saturated aqueous

or pH 7 buffer carefully.-

Warning:

hydrolysis is exothermic and generates HCl gas.

-

-

Extract with EtOAc/DCM. The titanium byproducts will form a white solid/emulsion; filter through Celite if necessary [3].

Module 4: Advanced FAQs

Q: I see a side product with Mass +56 Da. What is it?

A: This is a tert-butylated byproduct.[2][3] The

-

Fix: You must use scavengers (Protocol A).[3][5] For Tryptophan-containing molecules, include Indole or Dithiothreitol (DTT) in the cocktail.

Q: My product is soluble in water and I lose it during workup. A: Avoid aqueous workups.

-

Fix: Use HCl/Dioxane or neat TFA. Once the reaction is done, remove the solvent/reagent on a rotary evaporator (using a base trap). Co-evaporate with Toluene 3x to remove residual acid. Isolate the product as the salt form directly or precipitate from Ether.[7]

Q: The reaction is only 50% complete after 24 hours. A: You are likely in a thermodynamic trap (equilibrium).

-

Fix 1: Add 5% water (if tolerable). Water is a potent nucleophile that hydrolyzes the ester but can also trap the cation.

-

Fix 2: Switch solvent to HFIP.

-

Fix 3: Increase the volume of TFA. The reaction is pseudo-first-order; increasing acid concentration shifts the kinetics.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

-

Palladino, P.; Stankovic, D. A. "Hexafluoroisopropanol as a Powerful Solvent for the Deprotection of tert-Butyl Esters." Org.[8][9] Lett.2012 , 14, 6346–6349.

-

Marcantoni, E.; et al. "Selective Deprotection of tert-Butyl Esters in the Presence of Other Acid-Sensitive Groups Using

." J. Org.[9] Chem.2001 , 66, 4430–4432.[9]

Sources

- 1. Write the mechanism for the acid-catalyzed reaction of tert-butyl... | Study Prep in Pearson+ [pearson.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tert-Butyl Esters [organic-chemistry.org]

Technical Support Center: Scaling Up tert-Butyl 10-Aminodecanoate Synthesis

Target Molecule: tert-Butyl 10-aminodecanoate CAS: 1224519-63-2 (Generic reference for amino esters) Application: Lipid Nanoparticle (LNP) ionizable lipids, PROTAC linkers, and peptide synthesis.

Introduction: The Scale-Up Paradox

Scaling up the synthesis of tert-butyl 10-aminodecanoate presents a classic "chemoselectivity vs. stability" paradox. You need strong acid catalysis to form the sterically hindered tert-butyl ester, yet the product is acid-labile. Furthermore, the long aliphatic chain (

This guide addresses these specific challenges, moving beyond textbook protocols to field-proven industrial strategies.

Module 1: Synthetic Route Selection

Q1: Which esterification method is best for scaling to 100g–1kg?

Recommendation: For pilot-scale (100g–1kg), use Route A (Direct Esterification with tert-Butyl Acetate) . For manufacturing scale (>10kg), use Route B (Isobutylene Gas) .

Route A: The tert-Butyl Acetate Transesterification (Recommended for Pilot Scale)

This method avoids the use of pressurized isobutylene gas and hazardous perchloric acid. It uses tert-butyl acetate (

-

Mechanism: Acid-catalyzed equilibrium exchange.

-

Catalyst: Perchloric acid (

) is traditional but dangerous at scale. Substitute with -

Pros: Homogeneous reaction, no pressure vessel required, safer handling.

-

Cons:

-BuOAc is more expensive than isobutylene.

Route B: The Isobutylene Addition (Industrial Standard)

-

Mechanism: Addition of carboxylic acid across the alkene double bond.

-

Conditions: Isobutylene gas, conc.

(cat.), DCM or Dioxane, Pressure vessel (2–5 bar). -

Pros: Atom economy, cheap reagents.

-

Cons: Requires pressure rating, explosion proofing, and rigorous safety protocols.

Visualizing the Pathways

Figure 1: Comparison of the two primary scale-up routes. Route A is preferred for safety/simplicity; Route B for raw material cost.

Module 2: Troubleshooting Reaction & Workup

Q2: My reaction stalled at 60% conversion. Adding more acid decomposed the product. Why?

Root Cause:

-

Zwitterion Solubility: 10-aminodecanoic acid is zwitterionic. In non-polar solvents, it is insoluble. In

-BuOAc, it dissolves only as it reacts. -

Product Inhibition: The amine product neutralizes your acid catalyst. As the reaction proceeds, the free amine concentration rises, buffering the system and stopping the catalysis.

The Fix: The "Stoichiometric Acid" Protocol You cannot use "catalytic" acid effectively for amino acids unless the amine is protected.

-

Protonate First: Use 1.1 - 1.5 equivalents of acid (e.g.,

) to fully protonate the amine to the ammonium salt ( -

Reaction: The carboxylic acid remains free to react with the isobutylene/

-BuOAc. -

Workup: You must quench with cold base (NaOH/NaHCO3) to liberate the free amine after the reaction is complete.

Q3: I lost my tert-butyl group during workup. How do I prevent hydrolysis?

Technical Insight:

tert-butyl esters cleave via an

Protocol:

-

Quench Cold: Pour the reaction mixture into an ice-cold

solution. -

pH Control: Ensure the aqueous layer pH is > 8.0 before separating phases.

-

Solvent Removal: Never heat the rotary evaporator bath above 35°C . Use high vacuum (< 10 mbar) rather than heat to remove solvents.

Module 3: Purification & Isolation (The "Gooey" Problem)

Q4: The product is a waxy oil that won't crystallize. Distillation degrades it. How do I purify it?

Analysis:

Long-chain amino esters are notorious for being "semi-solids" with low melting points. Distillation requires high temperatures (

Solution: Salt Formation Strategy Instead of purifying the free base, convert it to a crystalline salt.

| Salt Type | Pros | Cons | Protocol |

| Hydrochloride | Cheap, standard. | Highly hygroscopic; excess HCl risks ester cleavage. | Dissolve in |

| p-Toluenesulfonate (Tosylate) | Best for Scale. Forms nice needles; non-hygroscopic. | Higher molecular weight (reduces atom economy). | Add 1.0 eq |

| Oxalate | Good crystallinity. | Oxalic acid can be toxic; solubility varies. | Add 1.0 eq Oxalic acid in EtOH. |

Recommended Workflow:

-

Basic workup to obtain crude oil.

-

Dissolve crude oil in EtOAc.

-

Add 1.0 equivalent of

-Toluenesulfonic acid ( -

Crystallize the Tosylate salt .

-

Filter and wash.

-

(Optional) Freebase immediately before use or store as the stable salt.

Visualizing the Purification Logic

Figure 2: Decision tree for isolating the product. Salt formation is the most reliable method for obtaining high purity without thermal degradation.

Module 4: Storage and Stability

Q5: My product turned into a polymer after a month. What happened?

Mechanism: You likely experienced intermolecular aminolysis . The free amine of one molecule attacks the ester of another, displacing the tert-butyl group (as t-butanol) and forming a polyamide (nylon-like oligomer).

Prevention:

-

Store as Salt: The ammonium salt (e.g., Tosylate) is non-nucleophilic and cannot polymerize.

-

Cold Storage: If storing as a free base, keep at -20°C.

-

Dilution: Storing as a solution in hydrocarbon solvents (Hexane/Heptane) slows polymerization compared to neat oil.

Summary of Key Specifications

| Parameter | Specification | Note |

| Appearance | Colorless oil (Free base) / White solid (Salt) | Yellowing indicates oxidation or polymerization. |

| Storage | -20°C under Argon | Critical to prevent aminolysis. |

| Workup pH | > 8.0 (for free base extraction) | pH < 4 risks ester hydrolysis. |

| Max Temp | 35°C (during evaporation) | t-Butyl group is thermally labile. |

References

-

Direct Esterification with tert-Butyl Acetate

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (See section on tert-butyl esters).

-

Purification of Amino Esters (Salt Formation)

-

Li, B., et al. (2006).[6][10] "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection." J. Org.[2][6] Chem., 71, 9045-9050.[6] Link

- Note: While focused on deprotection, this paper highlights the stability profiles of t-butyl esters under various acidic conditions, supporting the salt selection logic.

-

-

General Scale-Up of Long Chain Amino Acids

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 5. Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. tert-Butyl Esters [organic-chemistry.org]

- 7. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]

Technical Support Center: Purification of tert-Butyl 10-aminodecanoate

Welcome to the technical support center for challenges encountered during the synthesis and purification of tert-Butyl 10-aminodecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed purification protocols, and a foundational understanding of the chemistry involved. Our goal is to empower you to diagnose and resolve common purity issues, ensuring the integrity of your experimental outcomes.

Introduction: Understanding the Impurity Landscape

The synthesis of tert-Butyl 10-aminodecanoate, a bifunctional molecule with a long aliphatic chain, presents unique purification challenges. Impurities can arise from starting materials, side reactions during esterification or amine protection/deprotection, and subsequent decomposition. A proactive understanding of these potential contaminants is the first step toward a successful purification strategy.

Common Sources of Impurities:

-

Unreacted Starting Materials: Residual 10-aminodecanoic acid and reagents from the tert-butylation process (e.g., tert-butanol, di-tert-butyl dicarbonate).

-

Byproducts of Esterification: Depending on the method, these can include products from the decomposition of coupling agents or catalysts.

-

Side-Reactions from Protecting Group Manipulation: If the synthesis involves N-protection (e.g., with a Boc group), impurities can be introduced during both the protection and deprotection steps. Acid-catalyzed deprotection of tert-butyl groups can generate tert-butyl cations, which may lead to unwanted alkylation of the starting material or product.[1][2]

-

Hydrolysis Products: The tert-butyl ester is susceptible to hydrolysis back to 10-aminodecanoic acid and tert-butanol, particularly under acidic or basic conditions.[1][3]

-

Oligomerization: The amino acid ester can potentially undergo self-condensation to form dimers or oligomers, especially during prolonged heating or in the presence of certain catalysts.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your work with tert-Butyl 10-aminodecanoate in a question-and-answer format.

Q1: My final product is an oil, but I expected a solid. What are the likely impurities?

A1: The presence of unreacted starting materials or byproducts that are liquid at room temperature can prevent your product from solidifying. Common culprits include residual tert-butanol and solvents. Additionally, the presence of isomeric impurities or small amounts of oligomers can disrupt the crystal lattice formation.

-

Recommended Action: First, ensure all solvents are thoroughly removed under high vacuum. If the product remains an oil, an acid-base extraction is recommended to remove acidic or basic impurities. Following this, column chromatography can be employed to separate the desired product from neutral, non-polar impurities.

Q2: My NMR spectrum shows a singlet around 1.4 ppm that is larger than expected for the tert-butyl group. What could this be?

A2: An unexpectedly large singlet at this chemical shift often indicates the presence of free tert-butanol or other tert-butyl containing byproducts from the reaction, such as unreacted di-tert-butyl dicarbonate.[4]

-

Recommended Action: A simple aqueous wash during your workup can often remove a significant portion of the water-soluble tert-butanol. If the impurity persists, column chromatography is an effective method for its removal.

Q3: I observe several unexpected peaks in the aromatic region of my NMR, but my starting materials were aliphatic. What is a possible cause?

A3: This can be a perplexing issue. One possibility is contamination from a previous reaction in the glassware. Another, more subtle source could be the use of certain scavengers during a deprotection step. For example, if anisole or cresol were used as carbocation scavengers, they could be carried through the workup.[5]

-

Recommended Action: Rigorous cleaning of all glassware is paramount. If scavengers were used, a targeted purification strategy to remove them is necessary. For phenolic scavengers, a wash with a dilute aqueous base (e.g., 1M NaOH) can be effective.

Q4: After deprotecting a Boc-protected precursor to get to my final product, my mass spectrometry results show a mass that is 56 amu higher than expected. What happened?

A4: This is a classic sign of tert-butylation. During acid-mediated deprotection of a Boc group or a tert-butyl ester, reactive tert-butyl cations are generated.[2] These can alkylate nucleophilic sites on your molecule, such as the primary amine of another molecule of tert-Butyl 10-aminodecanoate.

-